2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a phenylhydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid typically involves the condensation of 2-furancarboxaldehyde with phenylhydrazine to form the hydrazone intermediate. This intermediate is then subjected to a reaction with 2-formylbenzoic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The phenylhydrazone group can be reduced to form the corresponding amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its phenylhydrazone and furan moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with antimicrobial properties.
2-Phenylhydrazone derivatives: Compounds with similar hydrazone groups that exhibit various biological activities.
Benzoic acid derivatives: A broad class of compounds with diverse applications in medicine and industry.
Uniqueness
2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid is unique due to its combination of a furan ring, a phenylhydrazone group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C18H14N2O3 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H14N2O3/c21-18(22)16-9-5-4-8-15(16)17-11-10-14(23-17)12-19-20-13-6-2-1-3-7-13/h1-12,20H,(H,21,22)/b19-12+ |
InChI Key |
HSUNCMNUSIKYEY-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.